molecular formula C11H16FN B1470323 2-Fluoro-2-(p-tolyl)butan-1-amine CAS No. 1545640-77-4

2-Fluoro-2-(p-tolyl)butan-1-amine

Cat. No.: B1470323
CAS No.: 1545640-77-4
M. Wt: 181.25 g/mol
InChI Key: QNHCRZOVQMSDRW-UHFFFAOYSA-N
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Description

2-Fluoro-2-(p-tolyl)butan-1-amine is an organic compound characterized by the presence of a fluorine atom, a p-tolyl group, and an amine group attached to a butane backbone

Properties

IUPAC Name

2-fluoro-2-(4-methylphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-3-11(12,8-13)10-6-4-9(2)5-7-10/h4-7H,3,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHCRZOVQMSDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)(C1=CC=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-2-(p-tolyl)butan-1-amine may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions. The use of environmentally benign reagents and solvents is also a consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(p-tolyl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-2-(p-tolyl)butan-1-amine has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Fluorinated compounds are often more biologically active than their non-fluorinated counterparts due to improved metabolic stability and altered pharmacokinetics.

Case Study: Antidepressant Activity

Research has indicated that compounds similar to this compound may exhibit antidepressant-like effects. A study exploring various fluorinated amines found that modifications in the amine structure can lead to significant changes in serotonin receptor affinity, which is crucial for antidepressant activity .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.

Applications in Synthesis

  • N-Alkylation Reactions : The compound can be used as a nucleophile in N-alkylation reactions, facilitating the formation of tertiary amines.
  • Fluorination Reactions : Its structure allows for further derivatization through electrophilic fluorination, enhancing its utility in creating new fluorinated compounds.

Material Science

Fluorinated compounds like this compound are also explored in material science due to their unique properties. They can be incorporated into polymers or coatings to enhance water repellency and chemical resistance.

Case Study: Polymer Development

A study demonstrated that incorporating fluorinated amines into polymer matrices improved thermal stability and hydrophobicity. These properties are essential for applications in coatings and sealants where durability and resistance to environmental factors are critical .

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or reference compound in mass spectrometry and chromatography due to its distinct mass spectral characteristics.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(p-tolyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the amine group can participate in hydrogen bonding and other interactions. The p-tolyl group can contribute to the compound’s overall hydrophobicity, influencing its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-(p-tolyl)ethan-1-amine
  • 2-Fluoro-2-(p-tolyl)propan-1-amine
  • 2-Fluoro-2-(p-tolyl)pentan-1-amine

Uniqueness

2-Fluoro-2-(p-tolyl)butan-1-amine is unique due to its specific combination of a fluorine atom, a p-tolyl group, and an amine group on a butane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

2-Fluoro-2-(p-tolyl)butan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H13FN
  • Molecular Weight : 169.22 g/mol
  • IUPAC Name : 2-Fluoro-2-(4-methylphenyl)butan-1-amine

This compound features a fluorine atom at the 2-position of a butyl chain, with a para-methylphenyl group, which is significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various fluorinated compounds, including derivatives similar to this compound. For instance, compounds with similar structures have shown promising cytotoxic effects against several cancer cell lines.

CompoundCell Line TestedIC50 (µM)Notes
Compound AMCF-7 (Breast Cancer)0.65Induces apoptosis
Compound BHeLa (Cervical Cancer)2.41Moderate cytotoxicity
This compoundTBDTBDFurther studies needed

The presence of electron-withdrawing groups like fluorine has been noted to enhance the biological activity of compounds in similar classes .

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that fluorinated compounds can interact with cellular targets involved in apoptosis pathways and cell cycle regulation. For example, preliminary findings indicate that such compounds may increase caspase activity, leading to programmed cell death in cancer cells .

Case Studies

  • Case Study on Anticancer Activity :
    A recent study evaluated a series of fluorinated amines for their anticancer properties. Among these, a compound structurally related to this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of around 0.65 µM. The study utilized flow cytometry to confirm that these compounds induce apoptosis through caspase activation .
  • Pharmacokinetics and Toxicology :
    Another investigation focused on the pharmacokinetic properties of similar fluorinated compounds, revealing favorable absorption and distribution profiles. Toxicological assessments indicated low cytotoxicity in non-cancerous cell lines, suggesting a potential therapeutic window for future clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(p-tolyl)butan-1-amine
Reactant of Route 2
2-Fluoro-2-(p-tolyl)butan-1-amine

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